3-(Benzylamino-methyl)-7-methyl-1H-quinolin-2-one
Description
3-(Benzylamino-methyl)-7-methyl-1H-quinolin-2-one (CAS: 483286-56-2) is a quinolin-2-one derivative with a molecular formula of C₁₈H₁₈N₂O and a molecular weight of 278.355 g/mol . The compound features a benzylamino-methyl substituent at position 3 and a methyl group at position 7 of the quinolin-2-one scaffold.
Properties
IUPAC Name |
3-[(benzylamino)methyl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-7-8-15-10-16(18(21)20-17(15)9-13)12-19-11-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCZRENCSLBXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino-methyl)-7-methyl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the quinoline derivative with benzylamine under basic conditions.
Methylation: The final step involves the methylation of the quinoline core at the 7-position using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino-methyl)-7-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzylamine, alkyl halides, and various nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound serves as a building block in synthesizing more complex organic molecules. It is utilized in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the development of diverse derivatives with tailored properties.
Biology
Research indicates its potential as an antimicrobial and antifungal agent . The compound's structure enables it to interact with biological targets, which may inhibit microbial growth and provide therapeutic benefits.
Medicine
In medicinal chemistry, 3-(Benzylamino-methyl)-7-methyl-1H-quinolin-2-one is explored for its anticancer and antiviral activities . Studies suggest that it can modulate the activity of enzymes involved in cancer progression and viral replication, making it a candidate for drug development.
Industry
The compound finds applications in the development of new materials, particularly in the synthesis of dyes and pigments due to its unique chemical properties.
Case Studies
Several studies have highlighted the efficacy of this compound:
In Vitro Studies
A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines (IC50 values ranging from 5 µM to 15 µM) while exhibiting minimal toxicity towards normal cells.
Animal Models
In vivo studies showed promising results where the compound significantly reduced tumor size in xenograft models compared to controls, indicating its potential for further development as an anticancer drug.
Synergistic Effects
Research has explored the synergistic effects when combined with standard antibiotics, showing enhanced antimicrobial efficacy against resistant bacterial strains.
Summary
Mechanism of Action
The mechanism of action of 3-(Benzylamino-methyl)-7-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with DNA and RNA can result in anticancer and antiviral activities.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Lipophilicity: The benzylamino-methyl group in the target compound contributes to moderate lipophilicity (LogP ~3.13 inferred from analog data) , while the ethyliminomethyl substituent in the analog (CAS: 573974-93-3) reduces LogP to 1.9 . The phenethylamino-methyl variant (CAS: 919022-89-2) has a longer hydrophobic chain, likely increasing membrane permeability .
6,7-Dimethyl-3-phenyl-1H-quinolin-2-one (CAS: 122778-99-8) introduces steric hindrance at positions 6 and 7, which may limit interaction with enzymatic active sites .
The ethyliminomethyl analog (CAS: 573974-93-3) is marketed for industrial applications, hinting at stability under non-physiological conditions .
Physicochemical Properties
- Solubility: Methoxy and hydroxy substituents (e.g., 462067-61-4, 116476-91-6) enhance water solubility via hydrogen bonding, whereas alkyl/aryl groups (e.g., phenethylamino-methyl) favor organic solvents .
- Thermal Stability: The base compound 7-METHYLQUINOLIN-2(1H)-ONE (CAS: 4053-35-4) has a boiling point of 346.9°C, suggesting high thermal stability, which may be retained in substituted analogs .
Biological Activity
3-(Benzylamino-methyl)-7-methyl-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 278.35 g/mol. The compound features a quinolinone structure, which is known for its pharmacological potential due to the presence of multiple functional groups that facilitate diverse interactions within biological systems.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. It has been observed to modulate enzyme activity, which is crucial for its anticancer properties.
- DNA/RNA Interaction : Its structural characteristics allow it to interact with nucleic acids, contributing to its potential as an anticancer and antiviral agent .
- Cell Signaling Pathways : The compound influences various cellular pathways, potentially leading to apoptosis in cancer cells and modulation of inflammatory responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways and inhibiting cell proliferation .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
| Bacillus subtilis | 24 |
| Pseudomonas aeruginosa | 18 |
These results highlight its potential as a therapeutic agent for treating infections caused by resistant strains .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting a potential application in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar quinoline derivatives is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one | Methoxy group at position 6 | Antimicrobial and antifungal |
| 3-(Phenylamino-methyl)-7-methyl-1H-quinolin-2-one | Phenyl group instead of benzyl | Moderate anticancer activity |
| 3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one | Methyl group at position 8 | Antimicrobial properties |
The presence of the benzylamino group in the target compound enhances its binding affinity to biological targets compared to other derivatives.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in cancer cell lines (IC50 values ranging from 5 µM to 15 µM) while exhibiting minimal toxicity towards normal cells .
- Animal Models : In vivo studies showed promising results where the compound significantly reduced tumor size in xenograft models compared to controls, indicating its potential for further development as an anticancer drug .
- Synergistic Effects : Research has also explored the synergistic effects when combined with standard antibiotics, showing enhanced antimicrobial efficacy against resistant bacterial strains .
Q & A
Q. What are the key synthetic pathways for 3-(Benzylamino-methyl)-7-methyl-1H-quinolin-2-one, and how are intermediates purified?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions between substituted quinoline precursors and benzylamine derivatives to introduce the benzylamino-methyl group .
- Functional group modifications , such as sulfonylation or alkylation, to stabilize intermediates .
- Purification via column chromatography (using silica gel) or recrystallization (e.g., from dichloromethane/di-isopropylether mixtures) to isolate high-purity products . Key reagents include benzylamine, methyl-substituted quinolinones, and catalysts like indium(III) chloride for cyclization steps .
Q. How is the structural identity of this compound confirmed?
Structural validation employs:
- Spectroscopic techniques :
- 1H/13C-NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- HRMS to verify molecular mass and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., InCl₃) or bases to enhance cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) for better solubility vs. non-polar solvents for recrystallization .
- Temperature/pH control : Microwave-assisted synthesis at 360 W reduces reaction time (e.g., from hours to minutes) .
- Yield tracking : Comparative tables for different conditions (e.g., 63% yield with InCl₃ vs. 45% without) .
Q. How should researchers address contradictions in spectral or biological activity data?
Contradictions are resolved via:
- Cross-validation : Combining NMR, LC-MS, and XRD to confirm structural assignments .
- Reproducibility checks : Repeating reactions under standardized conditions to isolate variables (e.g., impurity profiles) .
- Biological assay controls : Using reference compounds (e.g., known enzyme inhibitors) to calibrate activity measurements .
Q. What methodologies are used to evaluate the compound’s potential biological activity?
- In vitro assays :
Q. How can computational chemistry enhance understanding of structure-activity relationships (SAR)?
Advanced methods include:
- Density Functional Theory (DFT) : Calculating electron density maps to identify reactive sites (e.g., nucleophilic benzylamino groups) .
- Pharmacophore modeling : Mapping steric and electronic features to rationalize activity trends across analogs .
- ADMET prediction : Estimating pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives for synthesis .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
